molecular formula C14H22N2O B2510157 {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 923163-66-0

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine

Cat. No.: B2510157
CAS No.: 923163-66-0
M. Wt: 234.343
InChI Key: PJSHESVXOXQVEU-UHFFFAOYSA-N
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Description

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 2,6-dimethylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. Its unique structure, featuring a morpholine moiety, positions it as a significant candidate in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, its morpholine group enhances solubility and potential interactions with hydrophilic sites on biomolecules, which can be crucial for its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, analogs have shown potency in inducing cell death at low concentrations (EC50 values) in various cancer models .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in cancer progression and bacterial infections. Its ability to interact with DNA gyrase and topoisomerase IV suggests possible applications as an antibacterial agent .
  • Pharmacokinetic Properties : Optimizations in pharmacokinetics have been reported for similar morpholine-containing compounds, leading to enhanced efficacy and reduced toxicity in cellular assays .

Case Study 1: Anticancer Activity

In a study examining the structure-activity relationship (SAR) of morpholine derivatives, this compound was found to demonstrate significant cytotoxicity against various cancer cell lines. The compound's mechanism involved the induction of apoptosis through modulation of key survival pathways .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of morpholine derivatives against Gram-positive bacteria. The results indicated that compounds similar to this compound exhibited low nanomolar inhibition against DNA gyrase from E. coli, highlighting its potential as a dual-action antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureUnique Features
3-(2,6-Dimethylmorpholin-4-yl)methanamineStructureDifferent position of morpholine; altered biological activity.
2-(2,6-Dimethylmorpholin-4-yl)ethanamineStructureSimilar morpholine structure; different alkyl chain length affecting solubility.

The unique structural configuration of this compound allows for specific interactions with biological targets that may not be present in its analogs.

Properties

IUPAC Name

[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-5-3-13(7-15)4-6-14/h3-6,11-12H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSHESVXOXQVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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